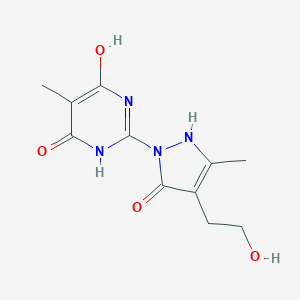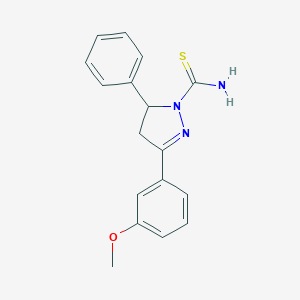![molecular formula C16H13N3O2S2 B276202 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one](/img/structure/B276202.png)
8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is not fully understood. However, studies have shown that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one exerts various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. It has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis (programmed cell death) in these cells. Additionally, studies have shown that this compound can lower blood glucose levels and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, it exhibits a wide range of biological activities, which makes it a useful tool for studying various physiological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one. One direction is to further investigate its mechanism of action and to identify its molecular targets in the body. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, diabetes, and hypertension. Additionally, future research could focus on optimizing the synthesis method for this compound and developing new derivatives with improved biological activity.
Méthodes De Synthèse
8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one can be synthesized using various methods. One method involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form 4-methoxyphenylthiosemicarbazide. This compound is then reacted with 2-acetylthiophene to form 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one. Another method involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form 4-methoxyphenylthiosemicarbazide. This compound is then reacted with 2-acetylthiophene in the presence of sulfuric acid to form 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one.
Applications De Recherche Scientifique
8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Studies have also shown that this compound has potential as an anticonvulsant, antidiabetic, and antihypertensive agent.
Propriétés
Formule moléculaire |
C16H13N3O2S2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-12-methyl-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one |
InChI |
InChI=1S/C16H13N3O2S2/c1-9-8-22-16-17-12-7-13(10-3-5-11(21-2)6-4-10)23-14(12)15(20)19(16)18-9/h3-7H,8H2,1-2H3 |
Clé InChI |
WNRWTOVKORASPW-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)OC)N=C2SC1 |
SMILES canonique |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)OC)N=C2SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)





